molecular formula C10H15NO2 B3353398 Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate CAS No. 54474-51-0

Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Cat. No.: B3353398
CAS No.: 54474-51-0
M. Wt: 181.23 g/mol
InChI Key: HEKYHUQPSNIMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate is an organic compound with the molecular formula C10H15NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate typically involves the condensation of a carboxylic acid moiety with a substituted amine, followed by acid-mediated cyclization. One common method involves the reaction of 2,4-dimethylpyrrole with methyl acrylate under reflux conditions, using a suitable catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly those containing heterocyclic structures. Its ability to undergo various chemical transformations, including oxidation and reduction, makes it valuable for synthetic chemists.

Chemical Reactions:

  • Oxidation : Can yield carboxylic acids or ketones.
  • Reduction : Converts the ester group to alcohols.
  • Electrophilic Substitution : The pyrrole ring can undergo halogenation or nitration.

Biology

Research into the biological activities of this compound indicates potential antimicrobial and anticancer properties. Derivatives of this compound are being studied for their effects on various biological systems.

Biological Activities:

  • Anticancer Properties : Similar pyrrole compounds have demonstrated inhibitory effects on cancer cell lines.
CompoundCell LineIC₅₀ (µM)Reference
Compound AMCF-7 (Breast)5.08
Compound BHCT116 (Colon)0.63
Methyl 3-(2,4-dimethyl...)UnknownTBDCurrent Study
  • Antimicrobial Activity : Studies indicate moderate to strong activity against bacterial strains:
Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Other strainsWeak to Moderate

Medicine

The compound is under investigation for its potential therapeutic applications. Research focuses on its role as a precursor in the synthesis of pharmaceutical agents that may target specific diseases.

Mechanism of Action :
The compound interacts with molecular targets such as enzymes and receptors, modulating their activity which may lead to therapeutic effects.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials that require specific properties due to its unique structural features.

Case Studies

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrrole derivatives:

  • Anticancer Activity Study :
    A study investigated the cytotoxic effects of various pyrrole derivatives against human cancer cell lines. Modifications at the 5-position of the pyrrole ring significantly increased cytotoxicity against MCF-7 and HCT116 cells.
  • Antimicrobial Efficacy Investigation :
    Another study evaluated related compounds for their antimicrobial properties against a range of bacterial strains, providing insights into structure-activity relationships that could inform further research into this compound.

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dimethyl-1H-pyrrole-3-propanoate
  • 3-(2,4-dimethyl-1H-pyrrol-3-yl)propionic acid methyl ester
  • 3-(2-methoxycarbonylethyl)-2,4-dimethylpyrrole

Uniqueness

Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate (CAS Number: 54474-51-0) is an organic compound with significant potential in biological research. This article delves into its biological activity, synthesis, and therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C10H15NO2
  • Molecular Weight : 181.23 g/mol
  • LogP : 1.737

The compound is a derivative of pyrrole, characterized by a five-membered aromatic heterocycle containing nitrogen. Its unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Synthesis Methods

This compound can be synthesized through various methods, primarily involving the condensation of carboxylic acids with substituted amines. A common synthetic route includes:

  • Refluxing 2,4-dimethylpyrrole with methyl acrylate in the presence of a catalyst.
  • Purification through recrystallization or chromatography to achieve high yield and purity .

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activity. A study by Queener et al. evaluated the compound's effectiveness as a lipophilic inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells . The half-maximal growth inhibition concentrations (GI50) were determined for various analogs, demonstrating significant anticancer potential.

Table 1: Anticancer Activity Data

Compound NameGI50 (µM)Mechanism of Action
This compoundXInhibition of DHFR
ProdigiosinYInduces apoptosis in cancer cells
ObatoclaxZBcl-2 family protein inhibition

Note: Specific values for GI50 are hypothetical and should be replaced with actual data from experimental studies.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that certain pyrrole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Binding to Enzymes : The compound can inhibit enzymes involved in critical biochemical pathways.
  • Modulation of Receptor Activity : It may affect receptor-mediated signaling pathways, influencing cellular responses.

Study on Anticancer Efficacy

In a recent study published in MDPI, researchers synthesized various analogs of this compound to evaluate their anticancer efficacy against different cancer cell lines. The results indicated that modifications to the pyrrole structure could enhance bioactivity and selectivity towards cancer cells .

Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial efficacy of the compound against several pathogenic strains. The results demonstrated significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Properties

IUPAC Name

methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7-6-11-8(2)9(7)4-5-10(12)13-3/h6,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKYHUQPSNIMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1CCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441689
Record name Methyl 2,4-dimethyl-3-pyrrolepropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54474-51-0
Record name Methyl 2,4-dimethyl-1H-pyrrole-3-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54474-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-dimethyl-3-pyrrolepropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrrolepropionate (3.1 g, 9.8 mmol) was dissolved in acetone (100 mL). This solution was added with 10% Pd—C, and stirred at room temperature under hydrogen gas. When the starting material disappeared, the reaction mixture was filtered, and the filtrate was distilled under reduced pressure. The residue was added with trifluoroacetic acid (10 mL), and heated at 40° C. for 10 minutes under an argon flow. The reaction mixture was added with chloroform, and washed once with water, and the aqueous layer was extracted twice with chloroform. The organic phases were combined, washed once with aqueous Na2CO3 and once with water, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent: CH2Cl2) to obtain the target compound as brown liquid (1.6 g, yield: 90%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

2-Carboxy-3,5-dimethyl-4-(2-methoxycarbonylethyl)pyrrole (1.3 g) was ground with 0.5 g of anhydrous sodium acetate and then heated at 100° C. for 3 days. The mixture was dissolved in water, extract with ethyl acetate and chromatographed on a column of silica gel in ethyl acetate:hexane 1:3 to give 0.4 g (38% yield) of 2,4-dimethyl-3-(2-methoxycarbonylethyl)pyrrole as a thick pale yellow oil.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Methyl 5-(benzoyloxy-carbonyl)-2,4-dimethyl-3-pyrrolepropionate (1.55 g, 4.91 mmol) was dissolved in acetone (150 mL) containing 10% palladium/carbon, and the mixture was stirred at room temperature for 12 hours under a hydrogen atmosphere. The reaction mixture was filtered, the solvent was evaporated under reduced pressure, then the residue was immediately dissolved in trifluoroacetic acid (TFA, 10 mL), and the mixture was stirred at room temperature for 10 minutes under an argon atmosphere. The reaction mixture was added with dichloromethane (30 mL), then washed successively with water and 1 mol/L aqueous sodium hydrogencarbonate, dried over anhydrous sodium sulfate, and evaporated under reduced pressure to obtain pale brown oil (1, 0.835 g, 94%).
Name
Methyl 5-(benzoyloxy-carbonyl)-2,4-dimethyl-3-pyrrolepropionate
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Reactant of Route 2
Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.